2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
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Overview
Description
2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a complex organic compound that features a cyclopentyl group, a thiophene ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Cyclopentyl Group Introduction: The cyclopentyl group can be attached via a nucleophilic substitution reaction.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other electronic materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The thiophene and triazole rings can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopentyl-N-{[1-(tetrahydro-3-thiophenyl)-4-piperidinyl]methyl}acetamide
- 2-chloro-N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide
Uniqueness
2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is unique due to the presence of both a thiophene and a triazole ring, which confer distinct electronic and steric properties. These features make it particularly versatile for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C14H18N4OS |
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Molecular Weight |
290.39 g/mol |
IUPAC Name |
2-cyclopentyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C14H18N4OS/c19-14(7-11-3-1-2-4-11)15-8-12-9-18(17-16-12)13-5-6-20-10-13/h5-6,9-11H,1-4,7-8H2,(H,15,19) |
InChI Key |
QARYWNPHGFMPED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Origin of Product |
United States |
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